Methyl 4-hydroxy-3-(propan-2-yl)benzoate
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Overview
Description
Methyl 4-hydroxy-3-(propan-2-yl)benzoate is an organic compound with the molecular formula C11H14O3. It is also known by its IUPAC name, methyl 4-hydroxy-3-isopropylbenzoate . This compound is a derivative of benzoic acid and is characterized by the presence of a hydroxyl group and an isopropyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-3-(propan-2-yl)benzoate typically involves the esterification of 4-hydroxy-3-(propan-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-(propan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(propan-2-yl)benzoic acid.
Reduction: Formation of 4-hydroxy-3-(propan-2-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hydroxy-3-(propan-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-3-(propan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl group plays a crucial role in this activity by donating hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the isopropyl group, making it less hydrophobic.
Methyl 3-(propan-2-yl)benzoate: Lacks the hydroxyl group, reducing its potential antioxidant activity.
Uniqueness
Methyl 4-hydroxy-3-(propan-2-yl)benzoate is unique due to the presence of both the hydroxyl and isopropyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its solubility, reactivity, and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-7(2)9-6-8(11(13)14-3)4-5-10(9)12/h4-7,12H,1-3H3 |
InChI Key |
DHFMWYPCXCGJLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)OC)O |
Origin of Product |
United States |
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